molecular formula C12H10FNO2 B13712341 Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13712341
M. Wt: 219.21 g/mol
InChI Key: YEBJIFGETFWJMH-UHFFFAOYSA-N
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Description

Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluorobenzaldehyde with an appropriate pyrrole derivative under specific conditions. One common method is the condensation reaction between 2-fluorobenzaldehyde and methyl 2-pyrrolecarboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, the fluorophenyl group can interact with various molecular targets, such as enzymes or receptors, altering their activity. The pyrrole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-Chlorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(2-Bromophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(2-Methylphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-(2-Fluorophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s electronic properties, increasing its stability and altering its reactivity compared to other halogenated or alkylated derivatives. This makes it particularly valuable in the development of pharmaceuticals and other specialized applications where specific electronic characteristics are desired.

Properties

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-9(6-7-14-11)8-4-2-3-5-10(8)13/h2-7,14H,1H3

InChI Key

YEBJIFGETFWJMH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=CC=C2F

Origin of Product

United States

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